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Compound of Interest

Compound Name: 4,4-Dimethylcyclohexanone

Cat. No.: B1295358

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopic data for 4,4-Dimethylcyclohexanone. The information presented is
intended to support research, development, and quality control activities where this compound
is utilized.

Molecular Structure

4,4-Dimethylcyclohexanone (CAS No: 4255-62-3, Molecular Formula: CsH140) is a cyclic
ketone with a molecular weight of 126.20 g/mol . The structure consists of a cyclohexane ring
with a carbonyl group at position 1 and two methyl groups at position 4.

Spectroscopic Data

The following sections present the H NMR, 3C NMR, and IR spectroscopic data for 4,4-
Dimethylcyclohexanone. This data is crucial for the structural elucidation and purity
assessment of the compound.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The
chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for 4,4-Dimethylcyclohexanone
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.12 S 6H 2 X CHs
2 x CH2 (adjacent to
1.72 t 4H
C(CHs)2)
2 x CH2 (adjacent to
2.35 t 4H

C=0)

s = singlet, t = triplet
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: 13C NMR Spectroscopic Data for 4,4-Dimethylcyclohexanone

Chemical Shift (8) ppm Carbon Atom Assignment
28.9 2 X CHs

34.5 C(CH3)2

38.9 2 x CH2 (adjacent to C(CHs)2)
52.8 2 x CH2 (adjacent to C=0)
212.1 C=0

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 4,4-Dimethylcyclohexanone
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Wavenumber (cm~?) Vibrational Mode
2955 C-H stretch (asymmetric)
2870 C-H stretch (symmetric)
1715 C=0 stretch (ketone)
1468 CHz bend (scissoring)
1368 CHs bend (symmetric)

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectra of 4,4-
Dimethylcyclohexanone.

Objective: To obtain high-resolution *H and 3C NMR spectra of 4,4-Dimethylcyclohexanone.

Materials:

4,4-Dimethylcyclohexanone (solid)

Deuterated chloroform (CDCls)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh approximately 10-20 mg of 4,4-
Dimethylcyclohexanone and dissolve it in approximately 0.6-0.7 mL of CDCls in a clean,
dry vial.

e Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:

o Insert the NMR tube into the spectrometer.
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o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

e 'H NMR Acquisition:

o Acquire the H NMR spectrum using standard acquisition parameters. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire the 33C NMR spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to the H NMR spectrum to achieve an
adequate signal-to-noise ratio.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak of CDCls (6 7.26
ppm for *H and & 77.16 ppm for 13C).

Obijective: To obtain the infrared spectrum of 4,4-Dimethylcyclohexanone.

Materials:

e 4,4-Dimethylcyclohexanone (solid)

o Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory or KBr pellet press.

Procedure (ATR Method):

e Sample Preparation: Place a small amount of solid 4,4-Dimethylcyclohexanone onto the
ATR crystal.

e Spectrum Acquisition:

o Apply pressure to ensure good contact between the sample and the crystal.

o Acquire the IR spectrum over the desired range (typically 4000-400 cm™1).
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o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Data Processing: Perform a background subtraction using a spectrum of the clean, empty
ATR crystal.

Procedure (KBr Pellet Method):
e Sample Preparation:

o Grind a small amount of 4,4-Dimethylcyclohexanone with dry potassium bromide (KBr)
powder in an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Spectrum Acquisition:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire the IR spectrum.

o Data Processing: Perform a background subtraction using a spectrum of an empty sample
holder.

Data Interpretation and Visualization

The spectroscopic data collectively confirm the structure of 4,4-Dimethylcyclohexanone. The
following diagrams illustrate the relationship between the data and the experimental workflow.
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Caption: Correlation of spectroscopic data with the molecular structure.
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Caption: Generalized workflow for obtaining spectroscopic data.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 4,4-Dimethylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295358#spectroscopic-data-of-4-4-
dimethylcyclohexanone-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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